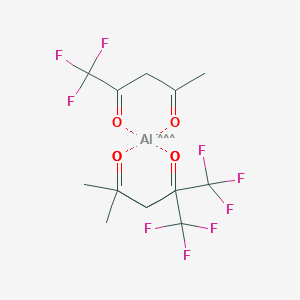

Aluminum,1,1-trifluoro-2,4-pentanedionato)-

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“Aluminum,1,1-trifluoro-2,4-pentanedionato)-” is a chemical compound that has been used as a reagent in the preparation of 2-alkylcarbonyl and 2-benzoyl-3-trifluoromethylquinoxaline 1,4-di-N-oxide derivatives .

Synthesis Analysis

The synthesis of “Aluminum,1,1-trifluoro-2,4-pentanedionato)-” involves a one-step procedure from hydrated cobalt (II) carbonate and 10% hydrogen peroxide, in which tert-butyl alcohol is used as a component of the solvent .

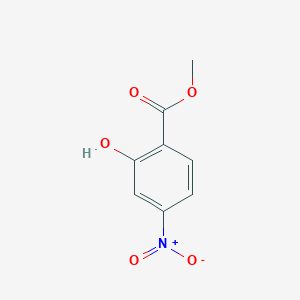

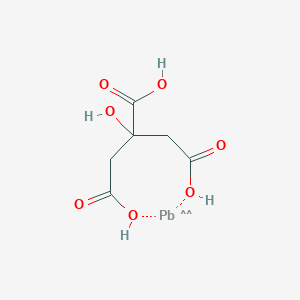

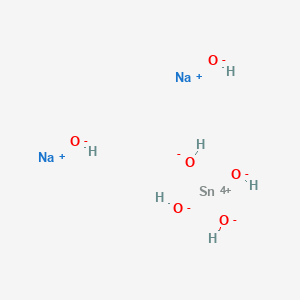

Molecular Structure Analysis

The molecular structure of “Aluminum,1,1-trifluoro-2,4-pentanedionato)-” has been investigated by Density Functional Theory (DFT) calculations .

Chemical Reactions Analysis

The chemical reactions of “Aluminum,1,1-trifluoro-2,4-pentanedionato)-” have been studied using 1H-NMR .

Physical And Chemical Properties Analysis

The physical and chemical properties of “Aluminum,1,1-trifluoro-2,4-pentanedionato)-” include a liquid form, a refractive index of n20/D 1.388 (lit.), a boiling point of 105-107 °C (lit.), and a density of 1.27 g/mL at 25 °C (lit.) .

Applications De Recherche Scientifique

Chemical Vapor Deposition to Produce Alumina

Research by Rhoten and DeVore (1997) used evolved gas analysis and Fourier transform infrared spectroscopy to study the pyrolysis of tris(2,4-pentanedionato)aluminum. This process, conducted in vacuum and low-pressure water vapor atmospheres, led to the production of Al2O3 (alumina), carbon, water vapor, and several volatile organic products. The study highlighted the utility of tris(2,4-pentanedionato)aluminum in producing largely pure alumina between 600 and 700 K in a water vapor atmosphere, showing its potential in chemical vapor deposition processes (Rhoten & DeVore, 1997).

Thermal Properties

Murray and Hill (1983) determined the sublimation enthalpy of tris(2,4-pentanedionato)aluminium(III) through differential scanning calorimetry. Their findings contribute to understanding the thermal properties of this compound, vital for its application in various high-temperature processes (Murray & Hill, 1983).

Electronic Absorption Spectra

The study of electronic absorption spectra of tris(2,4-pentanedionato)aluminum complexes was conducted by Murakami and Nakamura (1966). They focused on understanding the electronic transitions in these complexes, which is crucial for applications in fields like optoelectronics and photonics (Murakami & Nakamura, 1966).

Preparation of Aluminum-Doped Zinc Oxide Films

Nishino, Ohshio, and Kamata (1992) explored the preparation of aluminum-doped zinc oxide films using tris(2,4-pentanedionato)aluminum as a source material. Their research contributes to the development of transparent electrode materials, emphasizing the compound's role in the electronics industry (Nishino, Ohshio, & Kamata, 1992).

Catalytic Applications in Reduction Chemistry

Nikonov (2017) discussed the application of aluminum compounds, including tris(2,4-pentanedionato)aluminum, in catalytic reduction processes. This research underscores the compound's potential in various chemical syntheses and industrial applications (Nikonov, 2017).

Structural Analysis

Morris and Hilderbrandt (1979) conducted a gas phase electron diffraction study to determine the structure of tris(1,1,1,5,5,5-hexafluoro-2,4-pentanedionato)aluminum(III). Their work provides critical information for understanding the molecular structure and bonding in such complexes (Morris & Hilderbrandt, 1979).

Safety And Hazards

Propriétés

InChI |

InChI=1S/3C5H5F3O2.Al/c3*1-3(9)2-4(10)5(6,7)8;/h3*2H2,1H3; |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MAQLSXYCYWOAAY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)CC(=O)C(F)(F)F.CC(=O)CC(=O)C(F)(F)F.CC(=O)CC(=O)C(F)(F)F.[Al] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15AlF9O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

489.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Aluminum,1,1-trifluoro-2,4-pentanedionato)- | |

CAS RN |

14354-59-7 |

Source

|

| Record name | NSC177685 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=177685 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-Ethoxy-2-phenyl-2H-naphtho[1,8-bc]thiophene](/img/structure/B89188.png)